molecular formula C19H19N3O4 B4323251 4-(4-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID

4-(4-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID

Cat. No.: B4323251
M. Wt: 353.4 g/mol
InChI Key: AYVAODMBRKFCRJ-UHFFFAOYSA-N
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Description

4-(4-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID is an organic compound with the molecular formula C19H19N3O4 This compound is characterized by the presence of a naphthyloxy group, an acetylamino group, and a pyrazolyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the naphthyloxy group: This step involves the reaction of the pyrazole intermediate with 2-naphthyloxyacetyl chloride under basic conditions.

    Attachment of the butanoic acid moiety: This is typically done through a coupling reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The naphthyloxy group can be oxidized to form corresponding quinones.

    Reduction: The acetylamino group can be reduced to an amine.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-(4-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID involves its interaction with specific molecular targets. The naphthyloxy group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-{[(2-naphthyloxy)acetyl]amino}-1H-pyrazol-1-yl)propanoic acid
  • 4-(4-{[(2-naphthyloxy)acetyl]amino}-1H-pyrazol-1-yl)pentanoic acid
  • 4-(4-{[(2-naphthyloxy)acetyl]amino}-1H-pyrazol-1-yl)hexanoic acid

Uniqueness

4-(4-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[4-[(2-naphthalen-2-yloxyacetyl)amino]pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-18(21-16-11-20-22(12-16)9-3-6-19(24)25)13-26-17-8-7-14-4-1-2-5-15(14)10-17/h1-2,4-5,7-8,10-12H,3,6,9,13H2,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVAODMBRKFCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CN(N=C3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID
Reactant of Route 2
4-(4-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID
Reactant of Route 3
4-(4-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID
Reactant of Route 4
4-(4-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID
Reactant of Route 5
Reactant of Route 5
4-(4-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID
Reactant of Route 6
4-(4-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID

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